molecular formula C5H3BrN4 B13626662 4-Azido-2-bromopyridine

4-Azido-2-bromopyridine

Katalognummer: B13626662
Molekulargewicht: 199.01 g/mol
InChI-Schlüssel: GVAMBUQREHIPLF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Azido-2-bromopyridine is an organic compound that belongs to the class of azido-substituted pyridines It is characterized by the presence of an azido group (-N₃) and a bromine atom attached to a pyridine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

4-Azido-2-bromopyridine can be synthesized through various methods. One common approach involves the nucleophilic substitution of 2-bromo-4-chloropyridine with sodium azide in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction typically requires heating to facilitate the substitution process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Safety measures are crucial due to the potential hazards associated with azide compounds.

Analyse Chemischer Reaktionen

Types of Reactions

4-Azido-2-bromopyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium azide in DMF or DMSO.

    Reduction: Lithium aluminum hydride or catalytic hydrogenation.

    Cycloaddition: Copper(I) catalysts for Huisgen cycloaddition.

Major Products Formed

    Nucleophilic Substitution: Various substituted pyridines.

    Reduction: 4-Amino-2-bromopyridine.

    Cycloaddition: Triazole derivatives.

Wissenschaftliche Forschungsanwendungen

4-Azido-2-bromopyridine has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 4-azido-2-bromopyridine involves its reactivity due to the presence of the azido group and the bromine atom. The azido group is a good nucleophile and can participate in various substitution and cycloaddition reactions. The bromine atom can act as a leaving group in nucleophilic substitution reactions, facilitating the formation of new compounds .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-Azido-2-bromopyridine is unique due to the presence of both an azido group and a bromine atom on the pyridine ring. This combination allows for diverse reactivity and the potential to form a wide range of derivatives through various chemical reactions.

Eigenschaften

Molekularformel

C5H3BrN4

Molekulargewicht

199.01 g/mol

IUPAC-Name

4-azido-2-bromopyridine

InChI

InChI=1S/C5H3BrN4/c6-5-3-4(9-10-7)1-2-8-5/h1-3H

InChI-Schlüssel

GVAMBUQREHIPLF-UHFFFAOYSA-N

Kanonische SMILES

C1=CN=C(C=C1N=[N+]=[N-])Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.